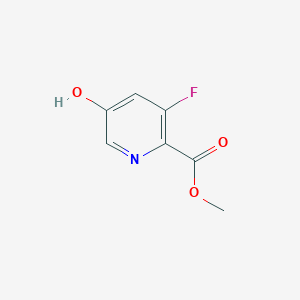

Methyl 3-fluoro-5-hydroxypicolinate

Descripción

Contextualization within Fluorinated Picolinate (B1231196) Derivatives

Fluorinated picolinate derivatives belong to the broader class of picolinic acid derivatives, which have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties such as metabolic stability, binding affinity, and bioavailability. nih.govmdpi.comnih.gov Fluorine's high electronegativity and small atomic size can lead to enhanced biological activity and improved pharmacokinetic profiles. mdpi.com

The strategic placement of a fluorine atom on the picolinate scaffold, as seen in Methyl 3-fluoro-5-hydroxypicolinate, can significantly influence the molecule's electronic distribution, acidity, and potential for intermolecular interactions. psu.edu This makes fluorinated picolinates, including the subject of this article, valuable building blocks in the design of novel chemical entities.

Significance in Contemporary Chemical Research

The significance of this compound in current chemical research lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple functional groups—the ester, the hydroxyl group, and the fluorine atom—allows for a variety of chemical transformations.

Research into fluorinated picolinate esters has explored methods for their synthesis, such as nucleophilic fluorination using potassium fluoride (B91410) with various promoters. researchgate.net The development of efficient synthetic routes to compounds like this compound is crucial for their application in fields like medicinal chemistry and materials science. For instance, fluorinated pyridine (B92270) derivatives are utilized in the development of photoluminescent materials. ossila.com

Historical Overview of Picolinic Acid Derivatives Research

Research into picolinic acid and its derivatives has a rich history, with early investigations focusing on their role as metal chelators and their biological activities. wikipedia.orgontosight.ai Picolinic acid itself is a catabolite of the amino acid tryptophan. wikipedia.org Over the years, the scope of research has expanded to include a wide array of derivatives with diverse applications.

Natural products containing the picolinic acid moiety, such as streptonigrin (B15502) and fusaric acid, have demonstrated notable antitumor and antibacterial properties. nih.govdovepress.com This has spurred further interest in synthesizing and evaluating new picolinic acid derivatives for potential therapeutic use. The development of drugs for conditions like tuberculosis, cancer, and diabetes has been influenced by research on pyridine carboxylic acid isomers, including picolinic acid. nih.govdovepress.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and related compounds is focused on several key areas. A significant area of investigation is the development of more efficient and selective methods for their synthesis. researchgate.netresearchgate.net This includes exploring novel catalytic systems and reaction conditions.

Furthermore, there is a growing interest in the application of fluorinated picolinates in medicinal chemistry. Researchers are exploring their potential as enzyme inhibitors and as scaffolds for the development of new therapeutic agents. nih.govdovepress.com For example, derivatives of picolinic acid have shown inhibitory effects on certain enzymes when a C-F group is incorporated. nih.govdovepress.com

Future research will likely focus on a deeper understanding of the structure-activity relationships of fluorinated picolinates. This will involve synthesizing a wider range of derivatives and evaluating their biological activities. The use of computational modeling to predict the properties and activities of these compounds is also expected to play an increasingly important role. nih.gov Additionally, the application of these compounds in materials science, particularly in the development of novel functional materials, represents a promising avenue for future exploration. ossila.com

Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1256836-96-0 | C₇H₆FNO₃ | 171.128 |

| 5-Bromo-3-fluoropyridine-2-carboxylic acid | 669066-91-5 | C₆H₃BrFNO₂ | 220.00 |

| 5-Fluoropicolinaldehyde | 31181-88-1 | C₆H₄FNO | 125.10 |

| Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | C₈H₈FNO₂ | 169.16 |

| 5-Fluoro-3-methylpicolinic acid | 1256808-59-9 | C₇H₆FNO₂ | 155.13 |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-fluoro-5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXBJKVPEHXUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Methyl 3 Fluoro 5 Hydroxypicolinate

Established Synthetic Routes to Methyl 3-fluoro-5-hydroxypicolinate

The synthesis of this compound, a specialized trifunctional pyridine (B92270) derivative, involves a multi-step process requiring precise control of regioselectivity. While a single, standardized synthetic route is not extensively documented in publicly available literature, its synthesis can be conceived through the logical combination of established methodologies for the functionalization of pyridine rings. The key challenges lie in the sequential and regioselective introduction of the fluorine atom at the C-3 position, the hydroxyl group at the C-5 position, and the final esterification of the C-2 carboxylic acid. The order of these transformations is critical to avoid unwanted side reactions and to ensure high yields.

Esterification of 3-Hydroxypicolinic Acid Precursors

The final step in many potential synthetic pathways to this compound is the esterification of the corresponding carboxylic acid, 3-fluoro-5-hydroxypicolinic acid. This is a standard chemical transformation. The reaction typically involves treating the picolinic acid derivative with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, milder methods using reagents like thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by the addition of methanol, can be employed to achieve high yields under less harsh conditions. The choice of esterification method would depend on the stability of the fluoro and hydroxyl substituents on the pyridine ring.

Strategies for Introducing Fluorine at the C-3 Position

The introduction of a fluorine atom at the C-3 position of a pyridine ring is a significant challenge due to the electron-deficient nature of the ring, which typically directs nucleophilic substitution to the C-2, C-4, and C-6 positions. nih.gov However, several modern synthetic methods have been developed to achieve this transformation with high regioselectivity. nih.govchemrxiv.orgresearchgate.net

One notable approach involves the use of Zincke imine intermediates. This method allows for the regioselective C-F bond formation with electrophilic fluorination reagents, resulting in C3-fluoropyridines after ring closure. nih.govacs.org Another powerful strategy is based on the nucleophilic activation of pyridine derivatives through hydrosilylation, followed by an electrophilic fluorination of the resulting enamine intermediate. chemrxiv.orgresearchgate.netacs.org This technique has been shown to be effective for the 3-position-selective trifluoromethylation and can be adapted for fluorination. chemrxiv.orgresearchgate.net

Direct C-H fluorination using potent fluorinating agents is also a viable, though often less selective, route. Reagents like Selectfluor® have been used for the electrophilic fluorination of substituted pyridines. nih.govacs.org The regioselectivity of such reactions is highly dependent on the existing substituents on the pyridine ring. For instance, methods that work well for creating 2- and 4-fluoropyridines are often low-yielding for the 3- and 5-positions unless strong electron-withdrawing groups are present elsewhere on the ring. nih.gov

A summary of common electrophilic fluorinating agents is presented below.

| Reagent Name | Common Abbreviation | Typical Application |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic fluorination of a wide range of substrates, including pyridines. nih.govacs.org |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic fluorination, often used for activated aromatic systems. nih.gov |

| Silver(II) fluoride (B91410) | AgF₂ | Site-selective C-H fluorination of pyridines and diazines, typically adjacent to the nitrogen atom. acs.orgresearchgate.net |

Regioselective Hydroxylation Approaches at the C-5 Position of the Pyridine Ring

Achieving regioselective hydroxylation at the C-5 position of a 2,3-disubstituted pyridine ring presents another synthetic hurdle. The inherent electronic properties of the pyridine nucleus make direct C-H hydroxylation at the C-3 or C-5 positions challenging. nih.govacs.orgnovartis.com

A promising strategy involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.orgnovartis.com This metal-free method allows for the formal C-3 selective hydroxylation of pyridines. While seemingly targeting the C-3 position, the mechanism can be exploited for C-5 hydroxylation depending on the substitution pattern of the starting pyridine N-oxide. nih.gov The process involves the irradiation of a pyridine N-oxide to form an oxaziridine (B8769555) intermediate, which can rearrange to provide the hydroxylated pyridine. nih.gov Studies have shown that while C-3 monosubstituted pyridine N-oxides can yield a mixture of regioisomers, access to C-5 hydroxylated products is possible. nih.govacs.org This approach is noted for its operational simplicity and compatibility with a diverse array of functional groups. novartis.com

Overview of Precursor Compounds in this compound Synthesis

The synthesis of the target molecule relies on the availability of appropriately functionalized precursors. These precursors can either be derivatives of 3-hydroxypicolinic acid that undergo subsequent fluorination and esterification, or fluorinated pyridine intermediates that are later hydroxylated and carboxylated.

3-Hydroxypicolinic acid is a key starting material for various complex pyridine derivatives. wikipedia.org It is a picolinic acid derivative belonging to the pyridine family. wikipedia.org Its synthesis and the preparation of its derivatives are described in the literature. For example, processes exist for preparing 4-alkoxy-3-hydroxypicolinic acids from furfural, which involves multiple steps including bromination and rearrangement. google.comgoogle.com While not directly leading to the 5-hydroxy isomer, these routes highlight the methodologies available for creating substituted hydroxypicolinic acids. The biosynthesis of 3-hydroxypicolinic acid from L-lysine has also been reconstituted in vitro, revealing a complex enzymatic pathway. rsc.org

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Application |

| 3-Hydroxypicolinic acid | 874-24-8 | C₆H₅NO₃ | Starting material for various substituted picolinic acids. wikipedia.orgmedchemexpress.com |

| 4-Alkoxy-3-hydroxypicolinic acid | N/A | Varies | Intermediate in the synthesis of fungicides. google.comgoogle.com |

| 4,6-Dibromo-3-hydroxypicolinonitrile | N/A | C₆H₂Br₂N₂O | Intermediate prepared from furfural, can be converted to hydroxypicolinic acids. google.com |

The alternative strategy involves starting with a pre-fluorinated pyridine ring. A variety of fluorinated pyridine building blocks are commercially available or can be synthesized. sigmaaldrich.comossila.comsigmaaldrich.com For the synthesis of this compound, an ideal intermediate would be a molecule like 3-fluoropyridine-2-carboxylic acid or its ester, which could then undergo regioselective hydroxylation at the C-5 position.

The synthesis of 3-fluoropyridines can be achieved through various means, including photoredox-mediated coupling reactions. acs.org For example, diversely substituted 3-fluoropyridines can be assembled from two different ketone components via coupling and subsequent condensation with ammonia (B1221849). acs.org The direct fluorination of pyridine N-oxides has also been reported as a method to produce meta-fluorinated pyridines. nih.gov

| Compound Name | CAS Number | Molecular Formula | Relevance as an Intermediate |

| 5-Bromo-3-fluoropyridine-2-carboxylic acid | 669066-91-5 | C₆H₃BrFNO₂ | A dihalogenated picolinic acid that could potentially undergo selective bromine replacement with a hydroxyl group. ossila.com |

| 3-Fluoroisonicotinic acid | 393-53-3 | C₆H₄FNO₂ | A fluorinated pyridinecarboxylic acid, though with the carboxyl group at C-4. sigmaaldrich.com |

| Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | C₈H₈FNO₂ | A structurally related fluorinated picolinate (B1231196) ester. sigmaaldrich.com |

Advanced Synthetic Strategies and Innovations

The synthesis of highly functionalized pyridine derivatives such as this compound demands sophisticated and innovative approaches to ensure efficiency, selectivity, and sustainability. Modern synthetic chemistry offers a toolkit of advanced strategies that can be applied to construct this molecule.

Catalytic Methods in Picolinate Synthesis

Catalysis is fundamental to the efficient synthesis of picolinate derivatives. Various catalytic systems have been developed to construct the picolinate core and introduce functional groups. For instance, heterogeneous catalysts, such as Zirconium-based metal-organic frameworks (Zr-MOFs), have been successfully employed for the one-pot synthesis of picolinate and picolinic acid derivatives at ambient temperatures. nih.govrsc.org These catalysts, featuring high thermal stability and large surface areas, can facilitate multi-component reactions, offering a streamlined route to the pyridine ring system. nih.gov Another approach involves the selective oxidation of picoline precursors to picolinic acid using catalysts composed of active components like TiO₂ and V₂O₅ on a SiC carrier, a method noted for its environmental friendliness and high product selectivity. google.com

Iridium catalysis is particularly relevant in the context of modifying picolinate structures, especially for creating stereochemically complex molecules. While the direct synthesis of this compound involves creating an aromatic system, subsequent transformations to produce chiral, saturated piperidine (B6355638) derivatives are of significant pharmaceutical interest.

A recent breakthrough demonstrated the iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium (B92312) salts, providing stereodefined cis-configurated hydroxypiperidine esters. rsc.org This reaction highlights the applicability of iridium catalysis to the very structural class of our target molecule. rsc.org Though this specific process involves the reduction of the pyridine ring rather than its initial construction, it underscores the compatibility of the 5-hydroxypicolinate scaffold with advanced iridium catalysis. rsc.org

Generally, iridium complexes with chiral P,N ligands like PHOX (phosphinooxazolines) or bisphosphine ligands have become the premier catalysts for the asymmetric hydrogenation of N-heteroarenes. chemrxiv.orgacs.org The direct hydrogenation of pyridines can be challenging due to the ring's aromatic stability and its tendency to poison catalysts. chemrxiv.org However, modern iridium(III) catalysts can overcome this, enabling the reduction of a wide array of substituted pyridines to piperidines with high yield and functional group tolerance. chemrxiv.orgepfl.ch This relevance lies in the potential to take a compound like this compound and convert it into valuable, non-aromatic chiral building blocks for drug discovery. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce waste, energy consumption, and the use of hazardous materials. For a molecule like this compound, these principles can be applied at multiple stages.

One key green strategy is the use of one-pot, multicomponent reactions to construct the pyridine core. acs.org Such reactions, which combine multiple starting materials in a single step, improve atom economy and reduce the need for intermediate purification steps. acs.orgnih.gov For example, 2-amino-3-cyanopyridine (B104079) derivatives can be synthesized in a four-component reaction using aldehydes, ketones, malononitrile, and ammonium (B1175870) acetate, often in an efficient and recyclable medium like 2,2,2-trifluoroethanol (B45653) (TFE). acs.org Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times and increase yields in the creation of pyridine derivatives. acs.org

The choice of reagents is also critical. The use of hazardous fluorinating agents can be mitigated by selecting safer alternatives. While reagents like elemental fluorine or HF-pyridine are effective, they pose significant handling risks. dovepress.comacs.org Research into copper(II)-mediated fluorination using KF as the fluorine source represents a greener alternative, though its compatibility with all substrates varies. dovepress.com The development of recyclable heterogeneous catalysts, as seen in picolinate synthesis with Zr-MOFs, also aligns with green principles by simplifying catalyst removal and reuse. nih.govresearchgate.net

Flow Chemistry Applications in Picolinate Derivative Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the production of fine chemicals and pharmaceuticals, including picolinate derivatives. scitechdaily.com Its primary benefits include superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety, and improved scalability.

The synthesis of this compound involves steps that could be hazardous on a large scale in traditional batch reactors, such as fluorination. Flow chemistry allows for the in situ generation and immediate use of hazardous intermediates, minimizing their accumulation and improving process safety. Furthermore, many reactions, including hydrogenations and those involving toxic gases, are more safely handled in flow systems.

Crucially, the iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been successfully adapted to a continuous flow process. rsc.org This demonstrates the practical applicability of flow technology to this specific class of compounds, enabling safer, more efficient, and scalable production of derived chiral piperidines. rsc.org The precise temperature control in flow reactors can also lead to higher selectivity and yields, reducing the formation of byproducts.

Table 1: Summary of Advanced Synthetic Strategies

| Strategy | Method/Catalyst | Key Advantages | Relevance to this compound |

|---|---|---|---|

| Catalytic Methods | Iridium-Catalyzed Asymmetric Hydrogenation | High enantioselectivity for producing chiral piperidines from pyridines. acs.org | Allows for the conversion of the final product or its precursors into valuable chiral, non-aromatic scaffolds. rsc.org |

| Green Chemistry | One-Pot Multicomponent Reactions | High atom economy, reduced waste, shorter synthesis time. acs.org | Potentially allows for the efficient assembly of the substituted pyridine ring from simpler precursors. |

| Green Chemistry | Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. acs.org | Could accelerate key steps in the synthesis, such as ring formation or functional group introduction. |

| Flow Chemistry | Continuous Flow Reactors | Enhanced safety (especially with hazardous reagents like fluorinating agents), superior process control, scalability. rsc.orgscitechdaily.com | Ideal for safely performing the fluorination step and for scaling up subsequent transformations like hydrogenation. rsc.org |

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing conditions and predicting outcomes. Two key transformations would be the introduction of the fluorine atom and the construction of the picolinate ring.

A likely method for introducing the fluorine at the 3-position is the direct C-H fluorination of a 5-hydroxypicolinate precursor. The mechanism for the fluorination of pyridines with silver(II) fluoride (AgF₂) is proposed to be analogous to the classic Chichibabin amination reaction. pkusz.edu.cnresearchgate.net This pathway is initiated by the coordination of the basic pyridine nitrogen to the silver center. nih.gov This is followed by the addition of a fluorine radical to the pyridine ring and a subsequent hydrogen atom abstraction, leading to the fluorinated product. pkusz.edu.cnnih.gov This mechanism accounts for the observed high regioselectivity for fluorination at the position alpha to the nitrogen (the 2- or 6-position). nih.gov For a 3,5-disubstituted pyridine, fluorination would likely be directed to the 2- or 6-position, suggesting the fluorine atom might need to be introduced before the final ring structure is formed or via a different strategy, such as nucleophilic substitution on a pre-functionalized ring (e.g., a pyridine N-oxide). nih.govnih.gov

For the construction of the picolinate ring itself, a plausible pathway is a multi-component reaction. A proposed mechanism for one such synthesis involves a cooperative vinylogous anomeric-based oxidation. nih.govrsc.org In this process, an aldehyde is activated by the catalyst and reacts with malononitrile. nih.gov Simultaneously, ethyl pyruvate (B1213749) reacts with ammonia (from ammonium acetate) to form an enamine intermediate. nih.gov These two intermediates then combine through a Michael addition, followed by intramolecular cyclization and subsequent oxidation (driven by the anomeric effect) to yield the final substituted picolinate product without the need for an external oxidizing agent. nih.govrsc.org

Purification and Isolation Techniques for this compound

The final stage of any synthesis is the purification and isolation of the target compound in high purity. For a solid, polar organic molecule like this compound, a multi-step purification protocol would be employed.

Following the reaction, a typical workup would begin with liquid-liquid extraction. For instance, the reaction mixture would be diluted with an organic solvent (like ethyl acetate) and washed with water to remove water-soluble impurities. A wash with a mild basic solution, such as aqueous sodium carbonate, is often used to remove any acidic reagents or catalysts (like sulfuric acid if used in esterification). youtube.com This is followed by a wash with brine to reduce the amount of dissolved water in the organic phase.

The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. youtube.com After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator.

The resulting crude solid product would then undergo final purification. The two most common methods for a compound of this nature are crystallization and column chromatography.

Crystallization: The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

Column Chromatography: If crystallization is ineffective or if multiple byproducts are present, silica (B1680970) gel column chromatography is the method of choice. The crude product is loaded onto a column of silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. The components of the mixture separate based on their differing affinities for the stationary phase (silica) and the mobile phase (eluent), allowing the pure product to be collected in separate fractions. The purity of the final product would be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. acs.orgnih.gov

Spectroscopic Characterization and Structural Elucidation of Methyl 3 Fluoro 5 Hydroxypicolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental spectra, a detailed analysis of the proton, carbon, and fluorine environments within the molecule is impossible. This includes:

Mass Spectrometry (MS)

Fragmentation Patterns and Structural Information from MS

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For Methyl 3-fluoro-5-hydroxypicolinate, the fragmentation process is expected to be influenced by the presence of the ester, hydroxyl, and fluoro functional groups on the pyridine (B92270) ring.

The primary fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion. researchgate.net Another significant fragmentation could be the loss of the entire ester group as a carbomethoxy radical (•COOCH₃). The presence of the hydroxyl group may lead to the elimination of a molecule of water (H₂O), particularly in combination with rearrangements. The aromatic pyridine ring itself is relatively stable, and its fragmentation would likely occur after the initial loss of the substituents. researchgate.net

A plausible fragmentation pathway for this compound is outlined below:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 171 | [M]⁺ | [C₇H₆FNO₃]⁺ | Molecular Ion |

| 140 | [M - OCH₃]⁺ | [C₆H₃FNO₂]⁺ | Loss of the methoxy group from the ester. |

| 112 | [M - COOCH₃]⁺ | [C₅H₃FNOH]⁺ | Loss of the carbomethoxy group. |

| 153 | [M - H₂O]⁺ | [C₇H₄FNO₂]⁺ | Loss of water, potentially involving the hydroxyl group and a ring proton. |

| 94 | [C₄H₂FNO]⁺ | Further fragmentation of the ring. |

This table is predictive and based on general principles of mass spectrometry. researchgate.netnih.govchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its hydroxyl, ester, and fluoro-substituted aromatic functionalities.

The presence of the hydroxyl group (-OH) will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C=O stretching vibration of the ester group will give rise to a strong, sharp peak typically in the range of 1700-1730 cm⁻¹. The C-O stretching of the ester will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ range. The C-F bond will show a characteristic absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=O (ester) | 1700-1730 (strong, sharp) | Stretching |

| C=C, C=N (aromatic ring) | 1400-1600 | Stretching |

| C-O (ester) | 1200-1300 | Stretching |

| C-F | 1000-1400 | Stretching |

This table presents expected ranges for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with the substituted pyridine ring.

The pyridine ring is an aromatic system with delocalized π electrons. The substituents—fluoro, hydroxyl, and methyl ester groups—will act as auxochromes, influencing the position and intensity of the absorption maxima (λmax). The hydroxyl and fluoro groups, with their lone pairs of electrons, can participate in resonance with the ring, causing a bathochromic shift (shift to longer wavelengths) of the π→π* transitions. The ester group can also affect the electronic distribution.

Typically, substituted pyridines exhibit strong absorption bands below 300 nm corresponding to π→π* transitions and a weaker band at a longer wavelength corresponding to the n→π* transition of the non-bonding electrons on the nitrogen atom. The exact λmax values would depend on the solvent used, as solvent polarity can influence the energy of the electronic transitions.

X-ray Crystallography of this compound and Related Co-crystals

For this compound, hydrogen bonding is expected to be a dominant force in its supramolecular assembly. The hydroxyl group can act as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule, forming strong O-H···N hydrogen bonds. This is a common and robust interaction in pyridyl-containing compounds. The hydroxyl group can also act as a hydrogen bond donor to the carbonyl oxygen of the ester group of another molecule (O-H···O=C).

Computational Chemistry and Theoretical Investigations of Methyl 3 Fluoro 5 Hydroxypicolinate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For a substituted pyridine (B92270) like Methyl 3-fluoro-5-hydroxypicolinate, these calculations can predict its geometry, electronic distribution, and relative stability of different forms.

The electronic character of this compound is governed by the interplay of its constituent atoms and functional groups. The pyridine ring itself is an aromatic system, and the substituents—fluorine, hydroxyl, and methyl ester—introduce significant electronic perturbations. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity.

The HOMO is typically distributed across the electron-rich regions of the molecule, indicating sites susceptible to electrophilic attack. In contrast, the LUMO is concentrated on electron-deficient areas, highlighting potential sites for nucleophilic attack. For this compound, the electronegative fluorine atom and the oxygen atoms of the hydroxyl and ester groups are expected to lower the energy of the molecular orbitals. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally correlates with higher reactivity.

Molecular orbital computations, often performed using software like Gaussian, allow for the visualization and energy calculation of these frontier orbitals. nih.gov The interaction between the atomic orbitals of the constituent atoms leads to the formation of molecular orbitals with distinct energy levels and spatial distributions. youtube.comutah.eduyoutube.comyoutube.comyoutube.com

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Orbital Contributions |

| HOMO | -6.5 | C=C π orbitals of the pyridine ring, lone pairs of the hydroxyl oxygen |

| LUMO | -1.2 | C=O π* orbital of the ester group, C-F σ* orbital |

| HOMO-LUMO Gap | 5.3 | - |

Note: The values presented in this table are hypothetical and based on typical results from DFT calculations on similar aromatic compounds. Actual values would require specific calculations for this molecule.

The presence of rotatable bonds, such as the C-O bond of the ester group and the C-O bond of the hydroxyl group, means that this compound can exist in multiple conformations. Energy minimization calculations are employed to identify the most stable three-dimensional structure of the molecule. These calculations explore the potential energy surface of the molecule to locate the geometry with the lowest energy.

Table 2: Predicted Relative Energies of Key Conformations of this compound

| Conformer | Dihedral Angle (O=C-O-CH₃) | Relative Energy (kcal/mol) | Predicted Intramolecular Interactions |

| A (Planar) | 0° | 0.0 | Potential for weak H-bonding between hydroxyl H and ester O |

| B (Twisted) | 90° | +2.5 | Steric hindrance between methyl group and ring |

| C (Planar, anti) | 180° | +1.2 | - |

Note: The data in this table is illustrative and based on general principles of conformational analysis. Specific computational studies would be needed to confirm these values.

Spectroscopic Property Prediction

Computational methods are also highly effective in predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound with a reasonable degree of accuracy. acs.orgresearchgate.netrsc.orgfluorine1.runih.govuncw.edunih.gov The chemical shift of a particular nucleus is sensitive to its local electronic environment. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for these predictions.

The predicted chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound. For fluorinated pyridines, ¹⁹F NMR is particularly informative, as the fluorine chemical shift is highly sensitive to the electronic effects of other substituents on the ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Influencing Factors |

| C2 (ester) | 165.2 | Attached to electron-withdrawing ester group |

| C3 (fluoro) | 158.9 (d, ¹JCF ≈ 240 Hz) | Direct attachment of highly electronegative fluorine |

| C4 | 125.4 | Influence of adjacent fluoro and hydroxyl groups |

| C5 (hydroxyl) | 145.8 | Electron-donating effect of the hydroxyl group |

| C6 | 118.7 | Position relative to nitrogen and other substituents |

| Methyl | 52.1 | Standard chemical shift for a methyl ester |

Note: These are predicted values and are subject to variations based on the computational method and basis set used. The coupling constant (J) is a key feature of the C3 signal.

For this compound, characteristic vibrational frequencies are expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the C-F stretch, and various vibrations of the pyridine ring. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | 3450 | Stretching of the hydroxyl bond |

| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds on the pyridine ring |

| C=O stretch (ester) | 1725 | Stretching of the carbonyl bond |

| C=C/C=N stretch (ring) | 1600-1450 | Vibrations of the aromatic ring |

| C-F stretch | 1250 | Stretching of the carbon-fluorine bond |

Note: These frequencies are based on typical ranges for the respective functional groups and would be refined by specific calculations.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on single molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in solution or in a crystal lattice. MD simulations model the movement of atoms over time, governed by a force field that approximates the potential energy of the system.

For this compound, MD simulations could be used to study:

Solvation: How the molecule interacts with solvent molecules, such as water or an organic solvent. This can provide a more detailed understanding of its solubility.

Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound, which can influence its crystal packing and bulk properties.

Conformational Dynamics: The transitions between different conformations in solution and the timescale of these changes.

Conformational Dynamics of this compound

The conformational landscape of this compound is primarily dictated by the rotational freedom of the methyl ester group and the potential for intramolecular interactions involving the hydroxyl and fluoro substituents. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecule's preferred geometries and the energy barriers separating them.

A significant aspect of the conformational dynamics is the potential for intramolecular hydrogen bonding between the 5-hydroxyl group and the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group. jchemrev.comjchemrev.com Quantum chemical calculations can predict the relative energies of these interactions. jchemrev.com For instance, studies on 8-hydroxyquinoline (B1678124) derivatives have demonstrated the utility of AIM (Atoms in Molecules) theory and Natural Bond Orbital (NBO) analysis in quantifying the strength of such intramolecular hydrogen bonds. nih.gov The presence of a stable intramolecular hydrogen bond can significantly restrict the conformational freedom of the molecule, locking it into a more rigid structure. nih.gov

Furthermore, the rotational barrier of the methyl group itself can be investigated computationally. While often considered to have relatively free rotation, the local environment created by the adjacent fluoro and hydroxyl groups can influence the rotational energy profile. researchgate.netnih.gov

Table 1: Hypothetical Rotational Barriers and Dihedral Angles for Key Conformers of this compound

| Rotatable Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

| Py-C(O)O-CH₃ | 0 | 0.0 | Planar conformer, ester group cis to Fluorine |

| Py-C(O)O-CH₃ | 180 | 1.2 | Planar conformer, ester group trans to Fluorine |

| C-O-H | Variable | Variable | Dependent on intramolecular H-bonding |

| O-C-CH₃ | 60, 180, 300 | ~0.5 - 2.0 | Staggered conformations of the methyl group |

Note: This table presents hypothetical data based on typical values from computational studies of analogous molecules. Actual values for this compound would require specific DFT calculations.

Solvation Effects and Interactions in Various Media

The chemical behavior and properties of this compound are significantly influenced by its surrounding solvent environment. Computational solvation models are employed to understand these interactions, which can range from non-specific electrostatic effects to specific hydrogen bonding. acs.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to approximate the bulk solvent effect by treating the solvent as a continuous dielectric medium. pyscf.orgq-chem.com These models are effective in capturing the general electrostatic stabilization of the solute by the solvent. For a polar molecule like this compound, moving from a non-polar solvent like hexane (B92381) to a polar protic solvent like water would be predicted to significantly stabilize the ground state.

Explicit solvation models, often used in conjunction with implicit models (hybrid models), provide a more detailed picture by including a number of solvent molecules explicitly in the calculation. acs.org This approach is particularly important for understanding specific interactions like hydrogen bonding. In protic solvents such as water or methanol (B129727), the 5-hydroxyl group and the pyridine nitrogen of this compound can act as both hydrogen bond donors and acceptors. academie-sciences.fr The methyl ester group can also participate in hydrogen bonding as an acceptor. Molecular dynamics (MD) simulations can be used to study the structure and dynamics of the solvation shell around the molecule. researchgate.net

The fluorine atom at the 3-position also influences solvation. While fluorine is not a strong hydrogen bond acceptor, it can alter the local charge distribution and electrostatic potential of the molecule, thereby affecting its interaction with solvent molecules. rsc.org

Table 2: Predicted Solvation Free Energies (ΔGsolv) of this compound in Different Solvents (Hypothetical)

| Solvent | Dielectric Constant (ε) | Predicted ΔGsolv (kcal/mol) | Predominant Interactions |

| Hexane | 1.88 | -2.5 | van der Waals, dipole-induced dipole |

| Dichloromethane | 8.93 | -6.8 | Dipole-dipole |

| Acetonitrile | 37.5 | -9.2 | Dipole-dipole, weak H-bonding |

| Methanol | 32.7 | -11.5 | Hydrogen bonding, dipole-dipole |

| Water | 78.4 | -13.1 | Strong hydrogen bonding, dipole-dipole |

Note: This table contains hypothetical data derived from general principles of solvation and computational studies on similar functionalized aromatic compounds. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Computational Modeling of Picolinate (B1231196) Analogs

Computational Structure-Activity Relationship (SAR) modeling is a powerful tool for understanding how the structural features of a molecule, such as this compound and its analogs, relate to their biological activity. nih.gov By systematically modifying the structure and calculating various molecular descriptors, it is possible to build predictive models that can guide the design of more potent or selective compounds. nih.gov

For picolinate analogs, key structural modifications would include altering the substituents on the pyridine ring. The presence and position of the fluoro and hydroxyl groups are critical. The fluorine atom, with its high electronegativity, can significantly alter the electronic properties of the pyridine ring, influencing its pKa and its ability to participate in electrostatic interactions with a biological target. emerginginvestigators.org Fluorine substitution can also impact metabolic stability and membrane permeability. nih.govnih.gov

The hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor, forming key interactions with a receptor binding site. nih.gov Its position on the ring is therefore critical for defining the molecule's orientation within a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) studies on related pyridine carboxylic acid derivatives often employ a range of molecular descriptors. researchgate.netnih.gov These can include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, and electrostatic potential maps. These describe the molecule's reactivity and ability to engage in electrostatic or polar interactions. rsc.org

Steric Descriptors: Molecular volume, surface area, and specific conformational indices. These relate to the size and shape of the molecule and how well it fits into a binding site.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the molecule's lipophilicity and its ability to cross cell membranes.

By correlating these descriptors with experimentally determined biological activity for a series of picolinate analogs, a predictive QSAR model can be developed. nih.gov For example, a model might reveal that a certain range of lipophilicity combined with a specific electrostatic potential around the hydroxyl group is optimal for activity. Such models can then be used to virtually screen new, un-synthesized analogs to prioritize those with the highest predicted activity. elsevierpure.com

Table 3: Key Molecular Descriptors for SAR Analysis of Picolinate Analogs

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

| Electronic | Partial charge on N | Interaction with receptor, pKa modulation |

| Electronic | Molecular Electrostatic Potential | Guiding intermolecular interactions |

| Electronic | Dipole Moment | Overall polarity and solubility |

| Steric | Molecular Volume | Fit within a binding pocket |

| Steric | Shape Indices | Complementarity to the receptor surface |

| Hydrophobic | Calculated LogP | Membrane permeability, hydrophobic interactions |

| H-Bonding | Number of H-bond donors/acceptors | Specific interactions with the target |

Applications and Derivatization in Advanced Chemical Synthesis

Methyl 3-Fluoro-5-Hydroxypicolinate as a Versatile Building Block

The strategic placement of reactive groups makes this compound an attractive building block for creating diverse chemical libraries. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the fluoro and ester substituents, influences its reactivity and the properties of its derivatives.

The synthesis of complex heterocyclic structures often relies on precursors with multiple, differentially reactive functional groups. This compound is well-suited for this role. The hydroxyl and ester moieties can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of fused bicyclic or more intricate heterocyclic systems. For example, the hydroxyl group can act as an internal nucleophile, while the ester can be transformed into a variety of functional groups to facilitate ring closure. This versatility allows for the construction of novel scaffolds that are of interest in materials science and drug discovery.

Pyridine-based structures are prevalent in a wide array of pharmaceuticals due to their ability to engage in favorable interactions with biological targets. This compound is an important starting material for the synthesis of bioactive molecules. The fluorine atom can improve metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. The hydroxyl group provides a crucial point for hydrogen bonding with protein residues and serves as a handle for attaching other molecular fragments or linkers. This building block has been utilized in the synthesis of various biologically active compounds, including spirocyclic systems which are of growing interest in drug design. nih.gov

Post-Synthetic Modifications and Functionalization of this compound

The functional groups of this compound can be selectively modified to produce a wide range of derivatives. This allows for the fine-tuning of molecular properties in a systematic manner.

The methyl ester of this compound can be readily hydrolyzed under basic or acidic conditions to yield 3-fluoro-5-hydroxypicolinic acid. This carboxylic acid is a key intermediate that can be coupled with a diverse range of amines using standard peptide coupling reagents to form the corresponding amides. This amidation reaction is fundamental in medicinal chemistry for linking the pyridine core to other pharmacophores. The rate of ester hydrolysis can be influenced by factors such as the presence of fluorine atoms, which can increase the electrophilicity of the carbonyl carbon. nih.gov

Table 1: Representative Amidation Reactions of 3-Fluoro-5-hydroxypicolinic acid

| Amine Reactant | Coupling Reagents | Resulting Amide Product |

|---|---|---|

| Aniline | HATU, DIPEA | N-phenyl-3-fluoro-5-hydroxypicolinamide |

| Benzylamine | EDC, HOBt | N-benzyl-3-fluoro-5-hydroxypicolinamide |

| Morpholine | T3P | (3-fluoro-5-hydroxypyridin-2-yl)(morpholino)methanone |

The hydroxyl group offers a versatile site for functionalization. It can undergo O-alkylation to form ethers, for instance, through the Williamson ether synthesis using an alkyl halide and a suitable base. Acylation of the hydroxyl group with acyl chlorides or anhydrides yields esters. These modifications are critical for altering the molecule's steric and electronic profile and for introducing linkers to other molecular components.

Table 2: Examples of Functionalization at the Hydroxyl Group

| Reagent | Reaction Type | Product |

|---|---|---|

| Methyl Iodide, K₂CO₃ | Etherification | Methyl 3-fluoro-5-methoxypicolinate |

| Acetyl Chloride, Pyridine | Acylation | Methyl 5-(acetyloxy)-3-fluoropicolinate |

| Benzyl Bromide, NaH | Etherification | Methyl 5-(benzyloxy)-3-fluoropicolinate |

Incorporation into Complex Molecular Architectures

The strategic placement of fluorine and hydroxyl groups on the picolinate (B1231196) scaffold of this compound provides medicinal chemists with a powerful tool for modulating the physicochemical and pharmacological properties of target molecules. The electron-withdrawing nature of the fluorine atom can influence the pKa of the pyridine nitrogen and the hydroxyl group, affecting binding interactions with biological targets. Furthermore, the hydroxyl group serves as a key handle for derivatization and the introduction of further molecular complexity.

Design of Novel Chemical Entities Incorporating the Picolinate Moiety

This compound serves as a crucial intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs). nih.gov Its structure is particularly relevant in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and are central to many cancer therapies.

While specific, publicly documented examples of the direct incorporation of this compound into named complex molecules remain limited in readily available scientific literature, its utility can be inferred from synthetic strategies targeting complex heteroaryl compounds. For instance, patent literature describes the synthesis of mTOR kinase inhibitors, where related fluorinated and hydroxylated phenyl and heteroaryl moieties are key components of the final complex structures. epo.org The synthetic routes often involve coupling reactions where such substituted aromatic rings are methodically assembled.

The general approach to incorporating the picolinate moiety involves several key synthetic transformations. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The hydroxyl group can be alkylated or arylated to introduce different substituents, and the fluorine atom can influence the reactivity of the pyridine ring in nucleophilic aromatic substitution reactions.

Table 1: Key Properties of this compound

| Property | Value |

| CAS Number | 1256836-96-0 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Appearance | Solid |

Radiosynthesis and Labeling with Isotopes (e.g., ¹⁸F) for Imaging Applications

The development of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a rapidly advancing field in medical diagnostics. The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into a biologically active molecule allows for the non-invasive visualization and quantification of physiological and pathological processes at the molecular level.

Relevance of Fluorinated Pyridines in Radioligand Development

Fluorinated pyridines are highly sought-after scaffolds in the design of PET radioligands due to their presence in many centrally active drugs and their ability to cross the blood-brain barrier. The fluorine atom can also enhance the metabolic stability of the radioligand. The half-life of ¹⁸F (approximately 110 minutes) is ideal for PET imaging, allowing for synthesis, purification, and imaging to be performed within a reasonable timeframe. nih.gov

The radiosynthesis of ¹⁸F-labeled compounds often involves nucleophilic substitution reactions where a leaving group is displaced by [¹⁸F]fluoride. However, the direct nucleophilic fluorination of electron-rich aromatic rings like pyridine can be challenging. chempep.com To overcome this, radiochemists often employ precursor molecules with activating groups or utilize multi-step synthetic routes.

While direct ¹⁸F-labeling of this compound itself is not a standard approach (as it already contains a stable fluorine atom), its structural motifs are highly relevant for the design of ¹⁸F-labeled PET tracers. The hydroxyl group on the pyridine ring can serve as a precursor for the introduction of a leaving group (e.g., a tosylate or mesylate) that can then be displaced by [¹⁸F]fluoride in the final radiolabeling step.

The development of novel PET radioligands is a meticulous process that involves the design and synthesis of precursor molecules, optimization of radiolabeling conditions, and in vitro and in vivo evaluation of the resulting radiotracer. chempep.comchemrxiv.org The structural features of this compound make it and its derivatives promising candidates for the development of precursors for novel ¹⁸F-labeled PET imaging agents targeting a variety of biological targets, including receptors and enzymes in the central nervous system.

Biological and Biomedical Research Applications of Methyl 3 Fluoro 5 Hydroxypicolinate and Analogs

Exploration of Biological Activities and Pharmacological Potential

The unique structural features of Methyl 3-fluoro-5-hydroxypicolinate, namely the pyridine (B92270) ring, a fluoro substituent, a hydroxyl group, and a methyl ester, suggest a predisposition for various biological interactions. Research on analogous compounds supports the investigation of this molecule across several key areas of pharmacological interest.

Investigations into Anti-inflammatory Activity (In Vitro)

Picolinic acid and its derivatives have been identified as modulators of inflammatory responses. For instance, picolinic acid can activate macrophage pro-inflammatory functions, indicating its potential as a bioactive agent in the immune response. pensoft.net Derivatives of picolinic acid have also demonstrated notable antitumor and anti-angiogenic effects, which are often linked to underlying inflammatory pathways. pensoft.net The anti-inflammatory potential of such compounds is typically evaluated in vitro using cell-based assays. A common model involves the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory cascade. The efficacy of a test compound is then measured by its ability to reduce the production of key inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Assay Markers

| Marker | Description |

| Nitric Oxide (NO) | A key signaling molecule in inflammation; its overproduction is a hallmark of inflammatory conditions. |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Proteins that mediate and regulate inflammation. Inhibition of their release is a target for anti-inflammatory drugs. |

| Prostaglandins (e.g., PGE2) | Lipid compounds that are involved in the inflammatory response. |

While specific data for this compound is not yet available, the known anti-inflammatory properties of picolinic acid derivatives suggest that it would be a valuable candidate for such in vitro screening.

Antimicrobial Screening, e.g., against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antimicrobial agents. Fluorinated compounds have shown significant promise in this area. nih.gov The inclusion of fluorine in a molecule can often enhance its biological activity. nih.gov

Research has shown that 2,4-disubstituted pyridine derivatives exhibit significant bactericidal activity against M. tuberculosis, including intracellular and biofilm-forming bacteria. frontiersin.org Certain picolinohydrazonamides with hydrophilic cyclic amines have demonstrated potent in vitro antimycobacterial activity at low concentrations. frontiersin.org Furthermore, some pyridine compounds have shown antibacterial activity against M. tuberculosis H37Rv. nih.gov

Given that this compound is a substituted pyridine, it represents a candidate for antimicrobial screening. The screening process typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Examples of Antimicrobial Activity of Pyridine Derivatives against M. tuberculosis

| Compound Type | Activity | Reference |

| 2,4-disubstituted pyridine derivatives | Significant bactericidal activity against intracellular and biofilm-forming M. tuberculosis. | frontiersin.org |

| Picolinohydrazonamides | Potent in vitro antimycobacterial activity. | frontiersin.org |

| N-alkylated pyridine-based salts | Moderate antibacterial activity against S. aureus and E. coli. | nih.gov |

The presence of the fluoro group in this compound may confer enhanced activity against M. tuberculosis, making this an important area for future investigation.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

Enzyme inhibition is a common mechanism of action for many drugs. Picolinic acid derivatives have been investigated for their inhibitory effects on various enzymes. For example, hydroxypyridinethione derivatives have been identified as inhibitors of insulin-degrading enzyme (IDE), a metalloenzyme involved in the degradation of several peptide hormones. nih.gov

The process of identifying enzyme inhibitors often involves high-throughput screening of compound libraries. nih.gov For promising candidates, further studies are conducted to determine the mechanism of inhibition, which can be competitive, non-competitive, or uncompetitive. youtube.com Kinetic studies are used to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the inhibitor's potency.

While there is no specific data on the acetylcholinesterase inhibitory activity of this compound, the diverse enzyme inhibitory potential of related pyridine compounds suggests that this is a valid avenue of research. For instance, certain 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones have shown potent inhibition of various tyrosine kinases. nih.gov

Receptor Binding Affinity and Ligand-Target Interactions

The ability of a molecule to bind to a specific receptor is fundamental to its pharmacological effect. Picolinic acid and its derivatives are utilized as components in ligands for metal ion complexation, which has biomedical applications in areas like magnetic resonance imaging. nih.gov The structural characteristics of picolinic acid enable it to form stable complexes with various metal ions. nih.gov

The study of ligand-target interactions often employs computational methods, such as molecular docking, to predict the binding affinity and mode of interaction between a small molecule and a protein target. pensoft.net Experimental validation is then typically performed using techniques like radioligand binding assays. These studies provide insights into the structure-activity relationship and can guide the design of more potent and selective ligands. For example, studies on peptide ligands for the adrenomedullin (B612762) and calcitonin gene-related peptide receptors have utilized combinatorial library approaches and structural biology to enhance binding affinity into the picomolar range. nih.govnih.govbiorxiv.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding how the chemical structure of a molecule influences its biological activity is the goal of structure-activity relationship (SAR) studies. For this compound, the key structural features are the fluoro and hydroxyl groups on the pyridine ring.

Impact of Fluoro- and Hydroxyl Substitutions on Biological Efficacy

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity. nih.gov In the context of antimicrobial agents, fluorination is a common strategy to improve potency. nih.gov For instance, the presence of fluorine in fluoroquinolones is crucial for their antibacterial activity. The antimicrobial activity of fluorine-substituted hydroxyapatite (B223615) is attributed to the release of fluoride (B91410) ions, which can disrupt microbial metabolism. nih.gov

Exploration of Ester and Carboxylate Moiety Variations

The modification of the ester and carboxylate groups of this compound and related picolinate (B1231196) structures is a key area of research aimed at modulating their physicochemical properties and biological activity. While specific studies on this compound are emerging, broader research on analogous compounds provides a framework for understanding the potential impact of these variations.

For instance, the synthesis of 5'-O-fatty acyl ester derivatives of 3'-fluoro-2',3'-dideoxythymidine (FLT) demonstrates how esterification can enhance cellular uptake and antiviral activity. In these studies, the ester linkage is designed to be hydrolyzed intracellularly, releasing the active nucleoside analog. This principle of creating prodrugs through ester modification is a common strategy in drug design. The variation in the fatty acid chain length and composition directly influences the lipophilicity and, consequently, the rate of cellular penetration and enzymatic hydrolysis. nih.gov

Similarly, research on semisynthetic esters of 17-hydroxycativic acid has shown that the introduction of different alcohol residues to form esters can significantly impact their cytotoxic activity against cancer cell lines. While the parent carboxylic acid showed no cytotoxicity, all its ester derivatives displayed activity, with the potency varying based on the structure of the alcohol moiety. nih.gov These findings underscore the critical role of the ester group in modulating the biological profile of a molecule.

The following table summarizes the impact of ester modifications on the activity of various parent compounds, illustrating the potential for this strategy to be applied to this compound.

| Parent Compound | Ester/Carboxylate Variation | Observed Effect | Reference |

| 3'-fluoro-2',3'-dideoxythymidine (FLT) | 5'-O-fatty acyl esters | Enhanced anti-HIV activity and cellular uptake | nih.gov |

| 17-hydroxycativic acid | Esters with various alcohols | Induction of cytotoxic activity | nih.gov |

| Chromium Picolinate | Carboxylate salt | Investigated for genotoxicity | nih.gov |

Applications in Chemical Biology Research

The unique chemical scaffold of this compound makes it an attractive starting point for the development of sophisticated tools for chemical biology research.

Development of Molecular Probes and Tools

The design of molecular probes is a cornerstone of chemical biology, enabling the visualization and functional analysis of biological processes. The structure of this compound, with its reactive hydroxyl group and modifiable ester, provides a versatile platform for the attachment of reporter molecules such as fluorophores or affinity tags.

The principles of designing such probes are well-established. For example, in the development of bivalent ligands targeting G-protein-coupled receptors, a chemical linker is attached to a specific position on the pharmacophore to connect it to another molecule without disrupting its binding activity. nih.gov This same logic can be applied to this compound, where the ester or hydroxyl group could serve as an attachment point for a linker, leading to the creation of probes for specific biological targets.

Furthermore, the synthesis of fluorescent derivatives of nucleosides, where a fluorophore is attached via a spacer to the parent molecule, has been shown to be an effective strategy for studying cellular uptake. nih.gov This approach could be adapted to create fluorescently labeled analogs of this compound to track its distribution and localization within cells.

RNA Acylation and Reversal Strategies

A particularly exciting application of hydroxypicolinate-related structures is in the field of RNA biology. The 2'-hydroxyl group of ribonucleotides is a key functional group that can be targeted for chemical modification. Acylating reagents based on nicotinic acid and related scaffolds have been developed to probe RNA structure and function. nih.gov These reagents react with the 2'-OH of RNA, and the resulting acylation can be detected to map RNA accessibility. nih.govresearchgate.net

Recent advancements have focused on developing reversible RNA acylation strategies. This allows for the temporary "caging" or modification of RNA, which can then be reversed under specific conditions. For instance, a novel acylating reagent, EST1A, has been developed that can be removed by biocompatible intracellular stimuli like esterases. biorxiv.org This reversible acylation provides a powerful tool for controlling the function of RNA-based drugs and therapies. biorxiv.org The development of such "uncloaking" strategies, often employing weakly basic nucleophiles to promote ester hydrolysis, is a key area of research. researchgate.net

The table below outlines different strategies for RNA acylation and their reversal.

| Acylating Reagent Type | Reversal Strategy | Application | Reference |

| Nicotinic acid imidazolide (B1226674) (NAI) | Not specified for reversal | RNA structure mapping | nih.gov |

| Ester-based acylating reagents (e.g., EST1A) | Esterase-mediated hydrolysis, weakly basic nucleophiles | Reversible RNA functional control | biorxiv.org |

Toxicological Assessment and Cytotoxicity Profiles (e.g., Vero Cell Line)

The Vero cell line, derived from the kidney of an African green monkey, is a widely used model for in vitro cytotoxicity testing. nih.gov Studies on chromium picolinate have investigated its potential genotoxicity in various cell lines, including mammalian cells. nih.gov While high concentrations under non-physiological conditions showed some DNA damage, it was generally found to be non-genotoxic in vivo and in vitro. nih.gov

Research on other fluorinated compounds has also been conducted. For example, the cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances has been evaluated in a human liver cell line. nih.gov This study found that some fluorinated alternatives exhibited greater toxic effects on cell viability compared to legacy compounds. nih.gov

The cytotoxicity of various ester compounds has also been a subject of investigation. Semisynthetic esters of 17-hydroxycativic acid, for instance, displayed a range of cytotoxic activities against human cancer cell lines, with GI50 values (50% growth inhibition) in the micromolar range. nih.gov

The following table summarizes the cytotoxicity data for compounds structurally related to this compound.

| Compound | Cell Line | Cytotoxicity Metric | Finding | Reference |

| Chromium Picolinate | Human lymphocytes, L5178Y mouse lymphoma cells | DNA damage (Comet assay) | Slight increase in DNA damage only in human lymphocytes in the absence of serum. | nih.gov |

| Fluorinated alternatives to PFASs | Human liver HL-7702 cell line | Cell viability | Some alternatives showed greater toxic effects than PFOA and PFOS. | nih.gov |

| 17-hydroxycativic acid esters | THP-1 and U937 (human cancer cell lines) | GI50 | Values ranged from 3.2 to 23.1 µM. | nih.gov |

This information highlights the importance of empirical testing to determine the specific cytotoxicity profile of this compound.

Advanced Research Topics and Future Perspectives

Development of Novel Synthetic Methodologies for Related Fluorinated Picolinates

The synthesis of fluorinated picolinates is a key area of focus, aiming to overcome the limitations of traditional fluorination methods which can be harsh and lack selectivity. A significant trend is the development of late-stage fluorination techniques, allowing for the introduction of fluorine atoms in the final steps of a synthetic route. This approach is highly efficient for creating diverse molecular structures without necessitating a complete re-synthesis. Electrophilic fluorinating agents are instrumental in this context, with the regioselectivity of these reactions being guided by the existing substituents on the pyridine (B92270) ring.

Another promising frontier is the use of transition-metal-catalyzed fluorination. Catalysts based on palladium, copper, and silver are being explored for their ability to form carbon-fluorine bonds under mild conditions, offering high efficiency and compatibility with various functional groups. Flow chemistry is also emerging as a powerful tool, providing enhanced safety and control over reaction parameters, which can lead to improved yields and selectivity in the synthesis of fluorinated compounds.

In-depth Mechanistic Enzymology and Target Identification

Understanding the biological interactions of Methyl 3-fluoro-5-hydroxypicolinate at a molecular level is crucial for unlocking its therapeutic potential. The picolinate (B1231196) structure is known to interact with various enzymes, often acting as inhibitors of metalloenzymes by chelating metal ions in their active sites. The presence of a fluorine atom can significantly modify the electronic properties and hydrogen-bonding capabilities of the molecule, potentially leading to novel and enhanced enzymatic interactions.

Future research will likely involve screening this compound against a wide array of enzymes to identify its biological targets. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry will be vital for identifying direct binding partners and quantifying binding affinities. Once a target is identified, detailed mechanistic studies, including kinetic assays and structural biology techniques like X-ray crystallography, will be necessary to elucidate the precise mode of action. This information is invaluable for the rational design of more potent and selective analogs.

Rational Design of this compound Analogs for Enhanced Bioactivity

The structure of this compound serves as an excellent starting point for the rational design of new analogs with improved biological activities. Each functional group—the methyl ester, the fluorine atom, and the hydroxyl group—can be systematically modified to explore the structure-activity relationship (SAR).

Methyl Ester Modification : This group can be converted into a carboxylic acid, amides, or other esters to alter the compound's polarity, charge, and hydrogen bonding potential, thereby influencing its biological interactions and pharmacokinetic properties.

Fluorine Atom Variation : As a bioisostere for a hydrogen atom, fluorine can enhance metabolic stability and binding affinity. Altering its position on the pyridine ring or substituting it with other halogens can profoundly affect the molecule's electronic and conformational properties.

Hydroxyl Group Alteration : This group is a key player in hydrogen bonding. Its position can be varied, or it can be replaced with other functional groups like an amino or thiol group to modulate the compound's interaction with biological targets.

Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding this design process by predicting the binding affinities and prioritizing the most promising candidates for synthesis.

Exploration of Supramolecular Chemistry and Material Science Applications

The inherent properties of the picolinate scaffold, such as its ability to coordinate with metal ions and form hydrogen bonds, make it a valuable component in supramolecular chemistry and material science. The additional functionality provided by the fluorine and hydroxyl groups of this compound opens up further possibilities.

Application in Agri-chemical and Environmental Sciences

Pyridine derivatives are well-established in the agrochemical sector as herbicides, insecticides, and fungicides. The picolinate functional group is a key component of several commercial herbicides that act as synthetic auxins, disrupting plant growth. The specific substitution pattern of this compound suggests potential for novel herbicidal activity. The fluorine atom could enhance metabolic stability in plants, leading to increased efficacy, while the hydroxyl group may influence its uptake and transport.

From an environmental perspective, the persistence and fate of this compound would need thorough investigation if it were to be developed for agricultural use. Studies on its biodegradability, soil sorption, and potential for groundwater contamination would be essential. Conversely, the chelating properties of the picolinate group could be exploited for environmental remediation, such as sequestering heavy metals from contaminated water and soil.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on scaffolds like this compound. AI and ML algorithms can analyze vast datasets of chemical structures and biological activity to identify promising new compounds and predict their efficacy.

Q & A

Q. What are the critical parameters for synthesizing Methyl 3-fluoro-5-hydroxypicolinate with high yield and purity?

Methodological Answer: Synthesis optimization requires attention to reaction conditions (e.g., temperature, solvent selection, and catalyst). For example, highlights refluxing intermediates in chlorobenzene (5 v/w) for 30 hours to achieve nitro intermediates, followed by recrystallization in ethanol for purification . Analytical techniques like NMR and HPLC are critical for verifying purity and structural integrity. Ensure stoichiometric ratios of reactants (e.g., 4-chloro-N-methylpicolinamide and 2-fluoro-4-nitrophenol in a 1:1.5 molar ratio) to minimize side products .

Q. How does the hydroxyl group at position 5 influence the compound’s stability under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and monitoring degradation via LC-MS. The hydroxyl group’s acidity may lead to ester hydrolysis under alkaline conditions, necessitating pH-controlled storage (e.g., inert, dry environments) . Reference protocols from for handling hygroscopic or reactive compounds.

Q. What spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer: Use a combination of H/C NMR to confirm the fluorine substitution pattern and ester functionality. IR spectroscopy can identify hydroxyl and carbonyl stretching frequencies. For crystallographic validation, suggests ORTEP-III for visualizing molecular geometry, though X-ray diffraction may require single-crystal preparation .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity with nucleophiles be resolved?

Methodological Answer: Design controlled experiments to isolate variables (e.g., solvent polarity, temperature, nucleophile strength). For instance, ’s synthesis of nitro intermediates via KCO wash indicates base sensitivity, which may explain discrepancies in nucleophilic attack outcomes. Use DFT calculations to model electronic effects of the fluorine and hydroxyl groups on reaction pathways .

Q. What strategies mitigate competing side reactions during functionalization of the picolinate core?

Methodological Answer: Employ protecting groups (e.g., silyl ethers for the hydroxyl group) to direct reactivity. demonstrates the use of chlorobenzene as a high-boiling solvent to suppress byproducts during nitro group introduction. Monitor reaction progress in real-time using in-situ FTIR or GC-MS to optimize quenching points .

Q. How do steric and electronic effects of the 3-fluoro and 5-hydroxyl substituents impact binding affinity in target proteins?

Methodological Answer: Perform molecular docking studies (e.g., AutoDock Vina) with protein crystal structures. Compare binding energies of this compound against analogs lacking these substituents. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify thermodynamic binding parameters .

Data Contradiction & Reproducibility

Q. How should researchers address variability in reported melting points for this compound derivatives?